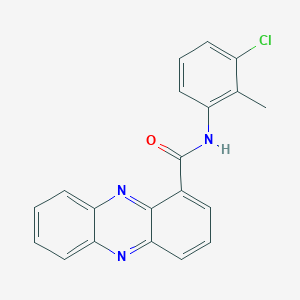

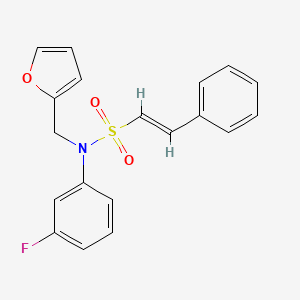

N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenazine-1-carboxamide (PCN), a phenazine derivative, is a nitrogen-containing heterocyclic compound produced by a diverse range of bacteria . It is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .

Molecular Structure Analysis

Phenazines comprise a large group of nitrogen-containing heterocyclic compounds that differ in their chemical and physical properties based on the type and position of functional groups present . More than 100 different phenazine structural derivatives have been identified in nature, and over 6,000 compounds that contain phenazine as a central moiety have been synthesized .

Chemical Reactions Analysis

Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .

Physical And Chemical Properties Analysis

Phenazines have been researched longer than most other bacterial secondary metabolites, with over 5,000 published reports dating from 1954 reported in the National Center for Biotechnology Information (PubMed) . These secondary metabolites are produced by a variety of bacteria, especially pseudomonads, and have been studied intensively because of their broad spectrum antibiotic properties and roles in virulence . From a biotechnological perspective, the continuing interest in phenazines is due largely to their physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state .

Applications De Recherche Scientifique

Antitumor Applications

- Antitumor Activity : N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide shows promise as an antitumor agent. Substituted phenazine-1-carboxamides, including derivatives similar to N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide, have been synthesized and evaluated for their antitumor activity. These compounds demonstrated cytotoxicity against various cancers, including leukemia and lung carcinoma (Rewcastle, Denny & Baguley, 1987).

Biosynthesis and Biological Control

Enhanced Biosynthesis : Research has shown the potential for enhanced biosynthesis of phenazine-1-carboxamide, a related compound, by engineered strains of Pseudomonas chlororaphis. These findings indicate the possibility of using metabolic engineering strategies for the industrial-scale production of phenazine derivatives (Peng et al., 2018).

Biological Control Agent : Phenazine-1-carboxamide and its derivatives, such as N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide, are known for their strong antagonistic properties against fungal phytopathogens, making them significant in the field of biological control (Mavrodi et al., 2001).

Antimicrobial Activity

- Antimicrobial Properties : Studies have identified the antimicrobial activities of phenazine derivatives, highlighting their potential as antibacterial agents. This research suggests that these compounds could be effective against a range of pathogens, including resistant strains (Krishnaiah et al., 2018).

Mécanisme D'action

Orientations Futures

The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule . The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c1-12-14(21)7-5-10-15(12)24-20(25)13-6-4-11-18-19(13)23-17-9-3-2-8-16(17)22-18/h2-11H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCKOYHKGHTTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)